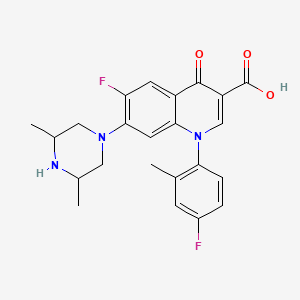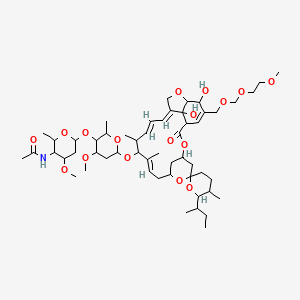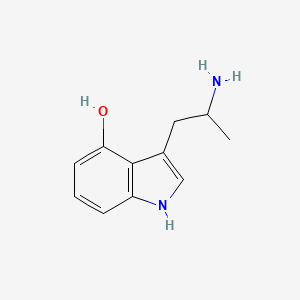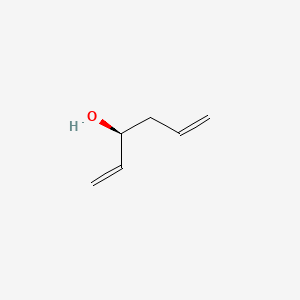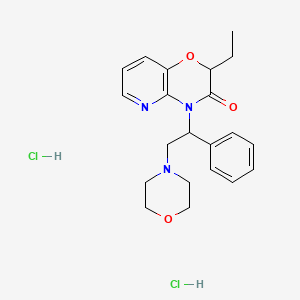
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrido-oxazinone core, which is often associated with biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrido-Oxazinone Core: This step often involves cyclization reactions using appropriate precursors.
Introduction of the Ethyl and Phenylethyl Groups: These groups can be introduced through alkylation reactions.
Attachment of the Morpholinyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinyl or phenylethyl groups.
Reduction: Reduction reactions could be used to modify the oxazinone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Biological Studies: It may be used in studies to understand its interaction with biological molecules and pathways.
Medicine
Pharmacological Research: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical Manufacturing: It may be used in the production of other complex organic molecules or as an intermediate in chemical synthesis.
作用机制
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, altering their activity.
Modulation of Signaling Pathways: It could influence cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one Derivatives: Other derivatives of the pyrido-oxazinone core may have similar structures but different functional groups.
Morpholinyl-Substituted Compounds: Compounds with morpholinyl groups attached to different cores.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
属性
CAS 编号 |
88809-73-8 |
|---|---|
分子式 |
C21H27Cl2N3O3 |
分子量 |
440.4 g/mol |
IUPAC 名称 |
2-ethyl-4-(2-morpholin-4-yl-1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N3O3.2ClH/c1-2-18-21(25)24(20-19(27-18)9-6-10-22-20)17(16-7-4-3-5-8-16)15-23-11-13-26-14-12-23;;/h3-10,17-18H,2,11-15H2,1H3;2*1H |
InChI 键 |
FXFIGCDQWYWQRN-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCOCC3)C4=CC=CC=C4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



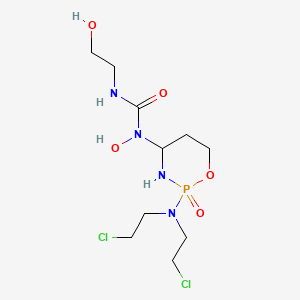
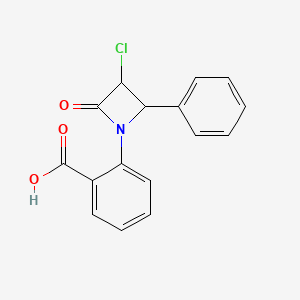
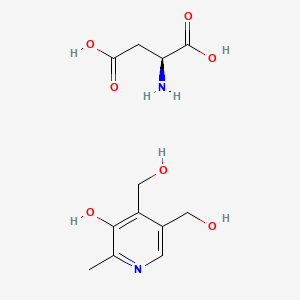
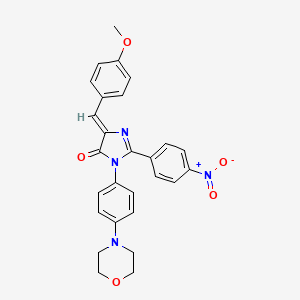
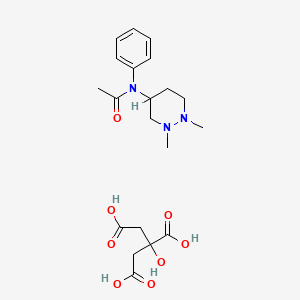
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)

